

Application Note: Comprehensive Characterization of N-Ethyl-1H-pyrrole-2-carboxamide

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Compound of Interest

Compound Name: *N-Ethyl-1H-pyrrole-2-carboxamide*

Cat. No.: *B131086*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of **N-Ethyl-1H-pyrrole-2-carboxamide**. The methodologies described herein are foundational for establishing the identity, purity, and structural integrity of this compound, which is crucial for research and development in medicinal chemistry and materials science.

Introduction

N-Ethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities. Accurate and thorough analytical characterization is paramount to ensure the quality and reliability of scientific data for any research involving this compound.

This application note outlines standardized protocols for the characterization of **N-Ethyl-1H-pyrrole-2-carboxamide** using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published data for this specific molecule, the provided quantitative data and spectral interpretations are based on closely related pyrrole derivatives and established principles of analytical chemistry.

Predicted Physicochemical Properties

A summary of predicted properties for **N-Ethyl-1H-pyrrole-2-carboxamide** is presented below.

| Property | Predicted Value |
|-------------------|---|
| Molecular Formula | C ₇ H ₁₀ N ₂ O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | N-ethyl-1H-pyrrole-2-carboxamide |

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

3.1.1 Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for **N-Ethyl-1H-pyrrole-2-carboxamide**. These predictions are based on the analysis of similar pyrrole structures and general chemical shift principles.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------|--|---------------|---------------------------|
| Pyrrole N-H | 8.0 - 9.5 | Broad Singlet | - |
| Pyrrole H5 | 6.8 - 7.0 | Triplet | ~2.5 |
| Pyrrole H3 | 6.6 - 6.8 | Triplet | ~2.5 |
| Pyrrole H4 | 6.0 - 6.2 | Triplet | ~2.5 |
| Amide N-H | 5.5 - 6.5 | Broad Triplet | ~5.5 |
| Ethyl -CH ₂ - | 3.2 - 3.4 | Quartet | ~7.2 |
| Ethyl -CH ₃ | 1.1 - 1.3 | Triplet | ~7.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ , ppm) |
|--------------------------|--|
| Carbonyl C=O | 160 - 165 |
| Pyrrole C2 | 125 - 130 |
| Pyrrole C5 | 115 - 120 |
| Pyrrole C3 | 110 - 115 |
| Pyrrole C4 | 105 - 110 |
| Ethyl -CH ₂ - | 34 - 38 |
| Ethyl -CH ₃ | 14 - 16 |

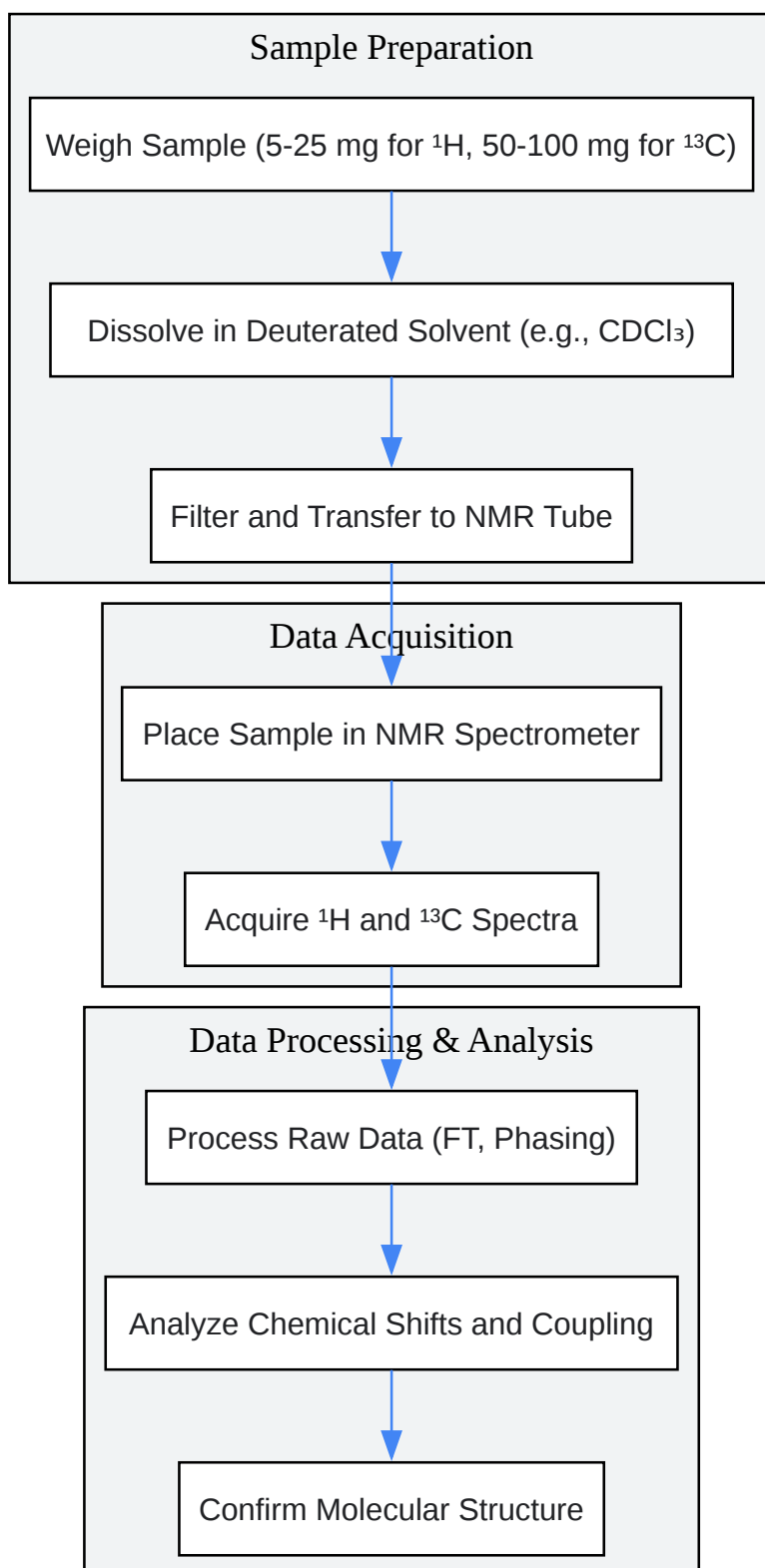
3.1.2 Experimental Protocol: NMR Sample Preparation and Analysis

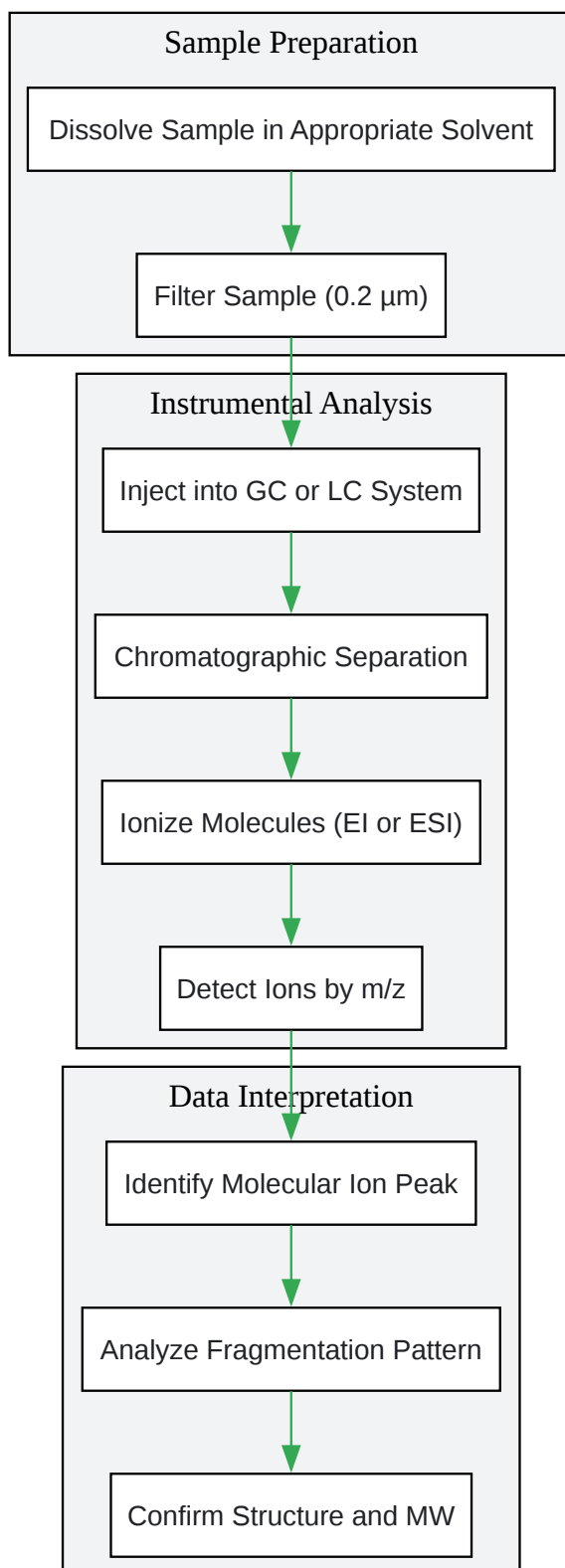
This protocol outlines the general procedure for preparing a sample for NMR analysis.

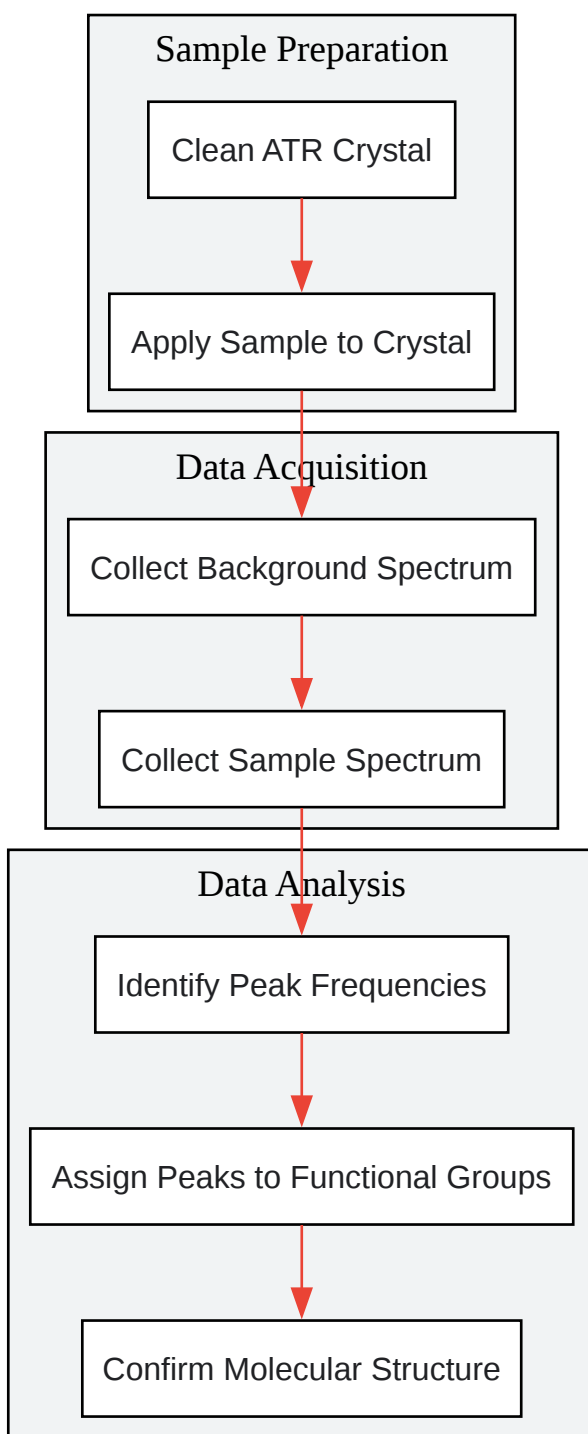
- Sample Preparation:

- Accurately weigh 5-25 mg of **N-Ethyl-1H-pyrrole-2-carboxamide** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[\[3\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide- d_6 , DMSO-d_6). Chloroform-d is a common choice for many organic compounds.[\[4\]](#)
- Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[\[5\]](#)
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[\[6\]](#)
- Instrumental Analysis:
 - Wipe the outside of the NMR tube to remove any contaminants.
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Acquire the NMR data using standard instrument parameters for ^1H and ^{13}C NMR. Proton broadband decoupling should be used for ^{13}C NMR to simplify the spectrum.[\[1\]](#)
 - Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

3.1.3 Visualization of NMR Analysis Workflow







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